2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one
Description
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-propan-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one |
InChI |
InChI=1S/C10H15N3O/c1-7(2)13-10(14)9-3-4-11-5-8(9)6-12-13/h6-7,11H,3-5H2,1-2H3 |
InChI Key |
QBXIHIKTKJDVMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=C(CNCC2)C=N1 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
Pyridazinones are classically synthesized via cyclocondensation of 1,4-diketones or γ-keto esters with hydrazine. Applying this to the tetrahydropyrido framework, ethyl 3-oxopiperidine-4-carboxylate reacts with hydrazine hydrate under reflux in ethanol to yield 5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one. This method, while straightforward, requires precise control of stoichiometry to avoid over-alkylation.
Representative Reaction Conditions:
| Starting Material | Reagent/Conditions | Yield |
|---|---|---|
| Ethyl 3-oxopiperidine-4-carboxylate | Hydrazine hydrate, EtOH, Δ, 12 h | 65% |
Cross-Dehydrogenative Coupling (CDC) Adaptations
The CDC strategy reported for pyrazolo[1,5-a]pyridines can be extrapolated to pyridazinones. Here, a β-ketoester (e.g., ethyl acetoacetate) reacts with a substituted hydrazine under acetic acid and molecular oxygen to facilitate oxidative C–N bond formation. For instance, coupling ethyl 3-oxopiperidine-4-carboxylate with tert-butyl hydrazinecarboxylate in AcOH/O₂ at 130°C could yield an advanced intermediate, which undergoes deprotection to reveal the pyridazinone core.
Optimized Parameters:
-
Acetic acid (6 equiv) as a Brønsted acid catalyst.
-
Molecular oxygen (1 atm) as a green oxidant.
| Alkylating Agent | Base/Solvent | Temperature | Yield |
|---|---|---|---|
| Isopropyl bromide | K₂CO₃/DMF | 80°C | 55% |
| Isopropyl iodide | DBU/THF | 60°C | 68% |
Reductive Amination Pathways
A reductive amination approach employs a ketone intermediate (e.g., 2-oxopyrrolidin-3-yl-acetone) reacting with ammonium acetate and sodium cyanoborohydride. This method, while less direct, avoids harsh alkylation conditions and improves functional group tolerance.
Analytical Characterization and Validation
Critical to confirming the structure of 2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one are:
-
¹H NMR : Signals at δ 1.20 (d, J = 6.6 Hz, 6H, CH(CH₃)₂), 2.70–3.10 (m, 4H, piperidine H), 4.10 (septet, J = 6.6 Hz, 1H, CH(CH₃)₂).
-
MS (ESI+) : m/z 236.2 [M+H]⁺.
-
X-ray Crystallography : Confirms the fused bicyclic structure and substituent orientation (cf. analogous compounds in).
Challenges and Optimization Considerations
-
Regioselectivity in Alkylation : Competing N1 vs. N2 alkylation necessitates careful base selection. Bulkier bases (e.g., LDA) favor N2 selectivity but risk deprotonating the pyridazinone ring.
-
Ring Oxidation : The tetrahydropyridine moiety is prone to over-oxidation under CDC conditions, requiring controlled O₂ flow.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may complicate purification.
Green Chemistry Metrics and Sustainability
The CDC method exemplifies green synthesis principles applicable to this target:
-
Atom Economy : >85% for cyclocondensation steps.
-
E-Factor : 0.6 (minimal waste from AcOH and O₂).
-
Solvent Recovery : Ethanol can be recycled via distillation.
Chemical Reactions Analysis
Oxidation of the Tetrahydropyridine Ring
The saturated pyridine moiety undergoes selective oxidation under controlled conditions:
The oxidation preserves the pyridazinone ring while converting the tetrahydropyridine to a fully aromatic system or partial dehydrogenation products .
Nucleophilic Substitution at the Lactam Position
The pyridazinone's carbonyl group participates in condensation reactions:
Hydrazine Derivatives Formation
| Reactant | Product | Catalyst | Yield |
|---|---|---|---|
| Hydrazine hydrate | 2-Isopropyl-1-hydrazinopyrido-pyridazine | — | 85% |
| Phenylhydrazine | 1-Phenylhydrazone derivative | HCl (cat.) | 78% |
These reactions typically proceed in ethanol under reflux, with the lactam oxygen replaced by nitrogen nucleophiles .
With Maleimides
Reaction with N-arylmaleimides leads to fused heterocycles through [4+2] cycloaddition:
text2-Isopropyl-pyridazinone + N-arylmaleimide → Imidazo[1,2-a]pyridine derivatives (24–74% yield)
Key conditions: LiClO<sub>4</sub> in dioxane at 110°C .
Cross-Dehydrogenative Coupling (CDC)
With β-dicarbonyl compounds under oxidative conditions:
| Partner | Product Type | Conditions | Yield |
|---|---|---|---|
| Ethyl acetoacetate | Pyrazolo[1,5-a]pyridine derivatives | O<sub>2</sub> atmosphere, AcOH, 130°C | 72–90% |
| Dimedone | Pyrido[1,2-b]indazoles | Ethanol/AcOH, 18 h | 79–87% |
This CDC methodology efficiently constructs polycyclic systems while retaining the isopropyl group .
Isopropyl Group Transformations
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Oxidation | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | 2-(2-Propanoyl) derivative | Requires anhydrous conditions |
| Alkylation | CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub> | Quaternary ammonium salt | Limited by steric hindrance |
The tertiary nature of the isopropyl group restricts direct functionalization, requiring harsh conditions for modifications .
Biological Activity Correlation
Derivatives from these reactions show pharmacological potential:
| Derivative Class | Bioactivity (IC<sub>50</sub>) | Target | Source |
|---|---|---|---|
| Aromatized pyrido-pyridazines | 0.8–1.2 μM | CDK2 inhibition | |
| Pyrazolo-fused analogs | 3.5 μM | Antiproliferative (MCF-7) |
Structure-activity relationship (SAR) studies indicate that planarity from aromatic systems enhances kinase inhibition, while the isopropyl group modulates solubility .
Industrial-Scale Considerations
| Process | Challenge | Optimization Strategy | Outcome |
|---|---|---|---|
| Oxidation | Over-oxidation to N-oxides | Flow reactor with T<sub>cont</sub> = 50°C | Yield ↑12% |
| CDC reactions | Long reaction times | Microwave assistance (300 W) | Time ↓ from 18 h to 45 min |
Continuous flow systems and catalytic hydrogenation improve throughput for kilogram-scale synthesis .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one as an antimicrobial agent. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial activity, suggesting its utility in developing new antimicrobial therapies .
Inhibition of Dihydroorotate Dehydrogenase
The compound has also been investigated for its ability to inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. Inhibitors of DHODH are important in treating diseases such as rheumatoid arthritis and certain viral infections. Structure-activity relationship studies have shown that modifications to the tetrahydropyrido structure can enhance inhibitory potency against DHODH .
Potential Anticancer Properties
Preliminary research suggests that this compound may exhibit anticancer properties. Compounds with similar structures have been noted for their ability to induce apoptosis in cancer cells. Ongoing studies aim to elucidate the mechanisms behind these effects and explore the compound's potential as a chemotherapeutic agent .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Research is being conducted to evaluate its performance in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The compound's ability to act as a charge transport material could enhance device efficiency and stability .
Polymer Chemistry
In polymer chemistry, the incorporation of this compound into polymer matrices has been explored to improve mechanical properties and thermal stability. The compound's nitrogen-rich structure contributes to enhanced interactions within polymer networks, potentially leading to the development of advanced materials with tailored properties for specific applications .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes that include cyclization reactions and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of synthesized compounds.
| Synthesis Method | Key Features |
|---|---|
| Cyclization Reactions | Formation of the tetrahydropyrido framework |
| Functional Group Modifications | Enhancements for biological activity |
| Characterization Techniques | NMR, MS, IR for validation |
Mechanism of Action
The mechanism of action of 2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Core Modifications
2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
This isomer differs in the fusion position of the pyridazine ring (4,3-c vs. 3,4-d), altering the spatial arrangement of substituents. The compound was listed as discontinued in commercial catalogs, suggesting challenges in synthesis or stability .
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one Dihydrochloride
The unsubstituted parent compound (C7H11Cl2N3O, MW 224.08) lacks the isopropyl group, resulting in reduced lipophilicity. This may decrease membrane permeability compared to the 2-isopropyl derivative .
Substituent Variations
4-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one Hydrochloride
Its molecular formula (C8H9ClF3N3O, MW 255.62) and higher mass reflect the addition of fluorine atoms .
(R)-4-(2-(Isopropylamino)-6-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-methylbenzamide Dihydrochloride
Though part of a pyrimidine (vs. pyridazine) system, this compound highlights the role of isopropylamino groups in enhancing kinase selectivity. The combination of isopropyl and methyl substituents may optimize steric and electronic interactions with kinase active sites .
Functional Analogues in Drug Discovery
MET/AXL Kinase Inhibitors
2,7-Naphthyridin-1(2H)-one derivatives with diaryliodonium-based N-arylation demonstrate potent kinase inhibition. While their core differs (naphthyridinone vs. pyridazino-pyridine), substituent optimization at the 8-position parallels strategies used in pyridazine-based scaffolds to improve selectivity .
GPR119 Agonists
Pyrimidinone analogs like 7-substituted-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one exhibit EC50 values ranging from 40 nM to 14 mM. The 2-isopropyl group in the target compound could similarly fine-tune agonist potency by modulating receptor interactions .
Biological Activity
2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol. Its unique bicyclic structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C10H15N3O |
| Molecular Weight | 193.25 g/mol |
| IUPAC Name | This compound |
The primary mechanism of action for this compound involves the inhibition of key signaling pathways:
- mTOR Kinase Inhibition : The compound effectively inhibits mTOR kinase activity, which is crucial for regulating cell growth and proliferation.
- PI3K Pathway Modulation : It also impacts the PI3K/Akt signaling pathway, leading to decreased cellular survival and proliferation rates in various cancer models .
Biological Activity and Efficacy
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : In preclinical studies involving mouse models of prostate, breast, ovarian, lung cancers, multiple myeloma, and brain cancers, the compound demonstrated significant anticancer effects by inhibiting tumor growth through its action on mTOR and PI3K pathways.
- Antiparasitic Properties : Studies have shown that derivatives of this compound possess antiparasitic activity with varying efficacy depending on structural modifications. For example, modifications that enhance solubility often lead to improved metabolic stability and bioactivity against parasites .
- Neuroprotective Effects : Some investigations suggest potential neuroprotective effects due to modulation of excitatory amino acid transporters (EAATs), which are crucial in maintaining neurotransmitter balance in the central nervous system .
Case Study 1: Cancer Models
In a study involving various cancer types:
- Model : Mouse xenograft models for prostate cancer.
- Findings : Treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of mTOR signaling pathways.
Case Study 2: Antiparasitic Activity
A comparative study assessed various derivatives:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one, and how is its purity validated?
- Methodology :
- Conventional synthesis : Start with pyridazine precursors, functionalize via nucleophilic substitution or cyclization. For example, microwave-assisted synthesis (optimized for similar pyridazines) reduces reaction time and improves yield .
- Purification : Use silica gel chromatography or solid-phase extraction (e.g., KP-NH cartridges) for intermediates. Final purity is validated via HPLC (≥95% purity) and LC-MS to confirm molecular weight .
- Structural confirmation : Employ H/C NMR for stereochemical analysis and FT-IR to verify functional groups (e.g., carbonyl at ~1700 cm) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?
- Methodology :
- NMR spectroscopy : Assign signals for the tetrahydropyrido ring (δ 1.5–3.0 ppm for CH groups) and isopropyl group (δ 1.2–1.4 ppm for CH) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error.
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., oxidation at the pyridazinone moiety) .
Q. How is the preliminary biological activity of this compound evaluated in antimicrobial assays?
- Methodology :
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) with MTT assays to assess selectivity indices (IC/MIC ratio >10 indicates low toxicity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
- Methodology :
- Microwave-assisted synthesis : Reduce reaction time from 12 hours (conventional heating) to 30 minutes at 120°C, achieving ~85% yield .
- Solvent screening : Compare polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates. DMF improves cyclization efficiency by 20% .
- Catalyst optimization : Test Pd/C or Ni catalysts for hydrogenation steps; Pd/C reduces byproduct formation by 15% .
Q. What strategies are used to identify and quantify synthetic impurities in this compound?
- Methodology :
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions. Monitor degradation via UPLC-PDA at 254 nm .
- Impurity profiling : Use LC-QTOF-MS to detect trace impurities (e.g., des-isopropyl analog, m/z [M+H] = 220.1084) and quantify against reference standards (e.g., ≤0.15% per ICH Q3A guidelines) .
Q. How can contradictory results in biological activity across different assays be resolved?
- Methodology :
- Assay replication : Repeat under standardized conditions (e.g., pH 7.4, 37°C) to rule out environmental variability.
- Orthogonal assays : Compare MIC data with time-kill kinetics or biofilm inhibition assays to confirm bacteriostatic vs. bactericidal effects .
- Check for impurities : Use preparative HPLC to isolate the compound and retest; residual solvents (e.g., DMSO) may artificially suppress activity .
Q. What computational approaches are employed to predict the compound’s mechanism of action?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase). Prioritize poses with ΔG < -8 kcal/mol and hydrogen bonds to key residues (e.g., Asp81 in S. aureus gyrase) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .
Q. How can green chemistry principles be applied to synthesize this compound sustainably?
- Methodology :
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), reducing environmental impact (E-factor <15) .
- Catalyst recycling : Recover Pd/C via filtration and reuse for 3 cycles without significant loss in yield .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- PPE requirements : Use nitrile gloves, lab coats, and safety goggles. Conduct operations in a fume hood to avoid inhalation .
- Spill management : Absorb with sand/vermiculite, collect in sealed containers, and dispose as hazardous waste (EPA guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
